Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
Description
Overview of Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
This compound is a compound classified within the pyrazolopyrimidine family, which is recognized for its diverse biological activities and significant applications in medicinal chemistry and drug development. This compound features a unique bicyclic structure that includes a pyrazolo[1,5-a]pyrimidine core, which contributes substantially to its potential pharmacological properties and therapeutic applications.
The chemical structure of this compound reveals several key molecular features that define its biological activity and synthetic accessibility. The molecular formula C₁₂H₁₅N₃O₃ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of approximately 249.27 grams per mole. These structural details highlight the presence of crucial functional groups such as an ethyl ester and a carbonyl group, which are fundamental for its biological activity and chemical reactivity.
The compound exhibits significant structural complexity through its fused ring system, which combines both pyrazole and pyrimidine rings into a rigid, planar nitrogen-heterocyclic framework. This structural motif represents a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery. The presence of the methyl group at the 5-position and the oxo group at the 7-position of the pyrazolo[1,5-a]pyrimidine core creates specific electronic and steric environments that influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Functional Groups | Ethyl ester, carbonyl, methyl |
| Chemical Classification | Pyrazolopyrimidine derivative |
Historical Context and Significance of Pyrazolo[1,5-a]pyrimidine Derivatives
The historical development of pyrazolo[1,5-a]pyrimidines represents a remarkable journey in heterocyclic chemistry that dates back to the mid-20th century when they were first synthesized as part of efforts to explore the chemical and biological properties of fused heterocyclic systems. Early studies primarily focused on their synthesis and chemical reactivity, with researchers investigating various routes to construct the fused ring system, including cyclization reactions of appropriate precursors. These initial investigations laid the foundation for understanding the structural requirements and synthetic pathways necessary for accessing this important class of compounds.
During the 1980s and 1990s, the pharmacological potential of pyrazolo[1,5-a]pyrimidines became increasingly evident as these compounds were found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry was further solidified when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. Protein kinases, which play crucial roles in cell signaling pathways, became prominent drug targets for the treatment of cancer and other diseases characterized by disrupted cell growth and proliferation.
The unique structural features of pyrazolo[1,5-a]pyrimidines, including their ability to mimic adenosine triphosphate and interact with the adenosine triphosphate-binding pocket of kinases, positioned them as attractive candidates for the development of kinase inhibitors. This discovery led to an explosion of research into the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity and potency against specific kinase targets. The structural versatility of these compounds allowed for extensive chemical modifications, enabling researchers to optimize their pharmacological properties and develop compounds with improved efficacy and reduced toxicity.
In the ensuing decades, numerous pyrazolo[1,5-a]pyrimidine-based kinase inhibitors were developed, some of which have progressed to clinical trials and even received regulatory approval for the treatment of various cancers. These developments underscored the therapeutic potential of pyrazolo[1,5-a]pyrimidines and cemented their status as a valuable scaffold in the design of targeted therapies. The continued interest in pyrazolo[1,5-a]pyrimidines is driven by their structural versatility, which allows for the exploration of new chemical spaces and the development of compounds with improved efficacy, reduced toxicity, and favorable pharmacokinetic profiles.
| Historical Period | Key Developments | Research Focus |
|---|---|---|
| Mid-20th Century | Initial synthesis and characterization | Chemical reactivity and structure |
| 1980s-1990s | Discovery of biological activities | Anti-inflammatory, antiviral, anticancer |
| 1990s-2000s | Identification as protein kinase inhibitors | Enzyme inhibition mechanisms |
| 2000s-Present | Clinical development and optimization | Targeted therapy and drug design |
Scope and Objectives of the Research Outline
The research scope surrounding this compound encompasses multiple dimensions of chemical and biological investigation, reflecting the compound's position within the broader context of pyrazolopyrimidine research. The primary objective of contemporary research involves the comprehensive characterization of this compound's synthetic pathways, with particular emphasis on understanding the Biginelli-type reaction mechanisms that enable its efficient preparation. This synthetic approach typically involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds, conducted in dimethylformamide under boiling conditions without requiring a catalyst.
Research objectives extend beyond synthetic methodology to encompass detailed investigation of the compound's chemical reactivity and potential for structural modification. The compound can undergo various chemical reactions typical of pyrazolopyrimidine derivatives, including nucleophilic substitution reactions, cycloaddition reactions, and various functionalization processes. These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with specific biological activities tailored to particular therapeutic applications.
The biological research scope focuses on elucidating the compound's mechanism of action, which primarily involves its interaction with specific biological targets such as enzymes or receptors. Compounds within this class have been extensively studied for their potential as protein kinase inhibitors, with particular attention to their inhibitory effects on various kinases including cyclin-dependent kinases, epidermal growth factor receptor kinases, and other therapeutically relevant targets. The research objectives include comprehensive evaluation of structure-activity relationships to optimize the compound's pharmacological profile and understand the molecular basis of its biological effects.
Contemporary research initiatives also encompass the development of novel synthetic strategies for accessing pyrazolo[1,5-a]pyrimidine derivatives, including cyclization approaches, condensation reactions, three-component reactions, microwave-assisted methods, and green chemistry approaches. These methodological advances aim to improve synthetic efficiency, reduce environmental impact, and enable the preparation of diverse compound libraries for biological screening and drug discovery applications.
| Research Domain | Primary Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Chemistry | Reaction optimization and mechanism elucidation | Biginelli-type reactions, cyclization strategies |
| Structural Biology | Structure-activity relationship studies | Molecular modeling, crystallography |
| Pharmacology | Biological activity assessment | Enzyme inhibition assays, cell-based studies |
| Drug Development | Therapeutic optimization | Lead compound development, pharmacokinetic studies |
Propriétés
IUPAC Name |
ethyl 3-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-11(16)5-4-9-8(2)14-10-6-7-13-15(10)12(9)17/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFJPQOHLLKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C=CNN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines can be synthesized using various methods, often involving the reaction of 3,5-diaminopyrazoles with dicarbonyl compounds or \$$\alpha\$$, \$$\beta\$$-unsaturated carbonyl compounds.
- Reaction with Dicarbonyl Compounds: 3,5-diamino pyrazole derivatives can react with dicarbonyl compounds like acetylacetone or ethyl acetoacetate to form pyrazolo[1,5-a]pyrimidine derivatives. The reaction mechanism involves a nucleophilic attack of the amino group at the C3 position of the pyrazole derivative on the keto function of the dicarbonyl compound, followed by intermolecular cyclization and elimination of water or ethanol.
- Reaction with \$$\alpha\$$, \$$\beta\$$-Unsaturated Carbonyl Compounds: 3,5-diamino pyrazole derivatives can also react with \$$\alpha\$$, \$$\beta\$$-unsaturated carbonyl compounds such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, and 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one to yield pyrazolo[1,5-a]pyrimidine derivatives. The reaction proceeds through condensation of the amino group at C3 of the pyrazole with the carbonyl group of the \$$\alpha\$$, \$$\beta\$$-unsaturated carbonyl system, followed by intermolecular cyclization and loss of a hydrogen molecule.
- Reaction with Ethyl Cyanocinnamate Derivatives : Reacting 3,5-diamino pyrazole derivatives with ethyl cyanocinnamate derivatives in ethanol, catalyzed by piperidine, can produce 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives.
Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are typically characterized using various spectroscopic techniques.
- IR Spectroscopy: IR spectra can show characteristic absorption bands for amino, cyano, carbonyl, and hydroxyl groups, which help confirm the formation of the desired pyrazolo[1,5-a]pyrimidine structure.
- NMR Spectroscopy: \$$^1$$H NMR spectra can provide detailed information about the protons in the molecule, including the presence of methyl groups, methine protons, and ethoxy groups. The chemical shifts and coupling patterns can be used to confirm the structure of the synthesized compounds.
Analyse Des Réactions Chimiques
Ethyl 3-(5-methyl-7-oxo-4,7-d
Activité Biologique
Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is a compound belonging to the class of pyrazolopyrimidines, which are recognized for their diverse biological activities. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.27 g/mol. The compound features a fused bicyclic system characteristic of pyrazolopyrimidines, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.27 g/mol |
| CAS Number | 1158194-94-5 |
| Structure | Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In particular, research has shown that derivatives with modifications at the pyrazole moiety exhibit varying degrees of antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentrations (MIC)
In a comparative analysis of several derivatives:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Ethyl 3-(5-methyl-7-oxo...) | 0.25 | 0.50 |
| Compound A | 0.50 | 1.00 |
| Compound B | >256 | >256 |
The data indicates that Ethyl 3-(5-methyl-7-oxo...) demonstrates significant antibacterial activity with MIC values as low as 0.25 µg/mL against S. aureus , suggesting its potential as a lead compound in antibiotic development .
Antibiofilm Activity
In addition to its antibacterial properties, this compound has shown promising results in inhibiting biofilm formation—a critical factor in bacterial resistance. A study utilizing the crystal violet assay demonstrated that Ethyl 3-(5-methyl-7-oxo...) could reduce biofilm formation by S. aureus by over 85% and Pseudomonas aeruginosa by approximately 80% . This activity is particularly relevant in clinical settings where biofilms contribute to persistent infections.
The mechanism by which Ethyl 3-(5-methyl-7-oxo...) exerts its antibacterial effects may involve interference with bacterial quorum sensing and biofilm formation pathways. The presence of specific functional groups in the molecule enhances its interaction with bacterial enzymes and receptors essential for growth and survival .
Therapeutic Potential
Given its biological activities, Ethyl 3-(5-methyl-7-oxo...) holds promise for therapeutic applications beyond antibacterial use. Its structural framework allows for further modifications that could enhance efficacy against other diseases, including cancer and inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives in clinical isolates. Ethyl 3-(5-methyl-7-oxo...) was among the top performers in inhibiting growth across multiple bacterial strains.
- Biofilm Inhibition Study : Another investigation focused on the compound's ability to disrupt biofilms formed by S. aureus and Pseudomonas aeruginosa , revealing significant reductions in biomass and metabolic activity compared to untreated controls .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Ethyl Propanoate vs. Propanoic Acid Derivative
The propanoic acid analog, 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, differs by replacing the ethyl ester with a carboxylic acid group. This substitution significantly impacts physicochemical properties:
- Solubility : The acid form exhibits higher aqueous solubility (pKa ~4.29) due to ionization, whereas the ester is more lipophilic .
- Stability : The ester may undergo hydrolysis under acidic/basic conditions, offering a handle for further derivatization .
- Applications : The acid is suited for ionic interactions in drug design, while the ester serves as a prodrug or intermediate .
Nitro-Substituted Derivatives
6-Nitro-4,7-dihydropyrazolo[1,5-a]pyrimidines (e.g., 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines) feature a nitro group at position 6 instead of the propanoate chain. The nitro group enhances electrophilicity, enabling subsequent reduction to amines or cyclization to purine analogs . However, nitro derivatives may exhibit lower stability under reducing conditions compared to the ester.
Cyano-Substituted Analog
7-Oxo-5-phenyl-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile () incorporates a cyano group at position 3 and an isopropyl group at position 6.
Heterocyclic Core Modifications
Triazolo[1,5-a]pyrimidine Derivatives
Replacing the pyrazole ring with a triazole (e.g., 3-(5-methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid) introduces a more electron-deficient heterocycle. This modification may influence metabolic stability and target selectivity .
Pyrano[2,3-d]pyrimidine Hybrids
Compounds like 5,8-diamino-7-cyano-2-hydroxy-6-phenyl-6,7-dihydropyrazolo[1,5-a]pyrano[2,3-d]pyrimidine () feature fused pyran rings, increasing structural complexity and hydrogen-bonding capacity. These hybrids are often synthesized via cyclocondensation, differing from the simpler esterification routes used for the target compound .
Key Properties
*Purity inferred from analogous esters in .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions involving pyrazolo[1,5-a]pyrimidine precursors and ester derivatives. For example:
- Key Step : Refluxing intermediates (e.g., substituted pyrazolo[1,5-a]pyrimidines) with ethyl acetoacetate or propanoate derivatives in ethanol or DMF under controlled conditions .
- Yield Optimization : Reaction time (3–6 hours) and solvent polarity significantly affect crystallinity and purity. For instance, aqueous DMF crystallization improved yields to 86% in analogous syntheses .
| Example Route | Conditions | Yield | Reference |
|---|---|---|---|
| Condensation with ethyl acetoacetate | Ethanol, reflux (3 h) | 86% | |
| Cyclization in pyridine | Pyridine, 5 h reflux | 70% |
Q. What analytical methods are recommended for characterizing this compound, and how should spectral data be interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazolo[1,5-a]pyrimidine core and ester substituents. Key signals include:
- δ ~2.37 ppm (s, CH₃ groups) .
- δ ~4.26 ppm (s, CH₂ from ester) .
- Mass Spectrometry : Exact mass (e.g., 343.1087 for related esters) and fragmentation patterns validate molecular composition .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) confirm the oxo and ester functionalities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Gloves, protective eyewear, and lab coats are mandatory to avoid skin/eye contact .
- Waste Management : Classify waste as hazardous organic material and dispose via certified facilities to prevent environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structural determination?
- SHELXL Workflow :
- Challenges :
Q. How do substituent modifications (e.g., ester chain length) impact the compound’s reactivity or physicochemical properties?
- Case Study : Replacing ethyl with methyl in analogous esters reduced solubility in polar solvents (e.g., DMSO) by ~30% .
- Reactivity : Longer ester chains (e.g., propanoate vs. acetate) may sterically hinder nucleophilic attacks at the pyrimidine ring .
Q. How should researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Strategy :
- Validate computational models (DFT) with solvent corrections (e.g., DMSO-d₆ in NMR simulations).
- Cross-check with literature analogs (e.g., δ 7.10 ppm for aromatic protons in pyrazolo[1,5-a]pyrimidines ).
- Common Pitfalls : Overlooking tautomeric equilibria or solvent-induced shifts may lead to mismatches .
Q. What functionalization strategies enable diversification of the pyrazolo[1,5-a]pyrimidine scaffold for structure-activity studies?
- Methods :
- Azo Coupling : Introduce arylazo groups at position 3 using diazonium salts (e.g., 68% yield for p-tolylazo derivatives ).
- Nucleophilic Substitution : Replace the ester group with amines or thiols under basic conditions .
Methodological Notes
- Synthesis : Prioritize reflux conditions in high-boiling solvents (e.g., ethanol, DMF) for better cyclization .
- Characterization : Combine XRD (for solid-state structure) with solution-phase NMR to assess conformational flexibility .
- Data Validation : Cross-reference synthetic intermediates with CAS registry entries (e.g., CAS 99056-35-6 for related esters ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
